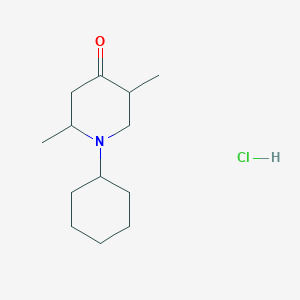![molecular formula C16H16FNOS B5236703 N-(2,4-dimethylphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5236703.png)
N-(2,4-dimethylphenyl)-2-[(4-fluorophenyl)thio]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)-2-[(4-fluorophenyl)thio]acetamide, commonly known as DFTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the class of thioacetamide derivatives and has been shown to possess interesting pharmacological properties.
作用机制
The exact mechanism of action of DFTA is not fully understood. However, studies have suggested that DFTA exerts its pharmacological effects by modulating the activity of various biochemical pathways in the body. DFTA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, DFTA has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for regulating the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
DFTA has been shown to possess several biochemical and physiological effects. Studies have shown that DFTA can reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in various cell types. Additionally, DFTA has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), which play a key role in protecting cells against oxidative damage.
实验室实验的优点和局限性
One of the major advantages of using DFTA in laboratory experiments is its relatively simple synthesis process. Additionally, DFTA has been shown to possess significant pharmacological properties, making it a potential candidate for the development of new drugs. However, one of the limitations of using DFTA in laboratory experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on DFTA. One area of research could be focused on the development of new drug formulations that improve the solubility and bioavailability of DFTA. Additionally, further studies could be conducted to investigate the potential therapeutic applications of DFTA in various diseases, such as neurodegenerative disorders and cancer. Finally, studies could be conducted to investigate the safety and toxicity of DFTA in vivo, which would be necessary for the development of new drugs based on this compound.
合成方法
The synthesis of DFTA involves the reaction of 2,4-dimethylphenylamine with 4-fluorobenzyl chloride in the presence of potassium carbonate to yield the intermediate product, which is then treated with thioacetic acid to obtain the final product. The synthesis process is relatively simple and can be carried out using standard laboratory techniques.
科学研究应用
DFTA has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that DFTA possesses significant anti-inflammatory, analgesic, and anticonvulsant activities. Additionally, DFTA has been shown to possess potent antioxidant and neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative disorders.
属性
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(4-fluorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNOS/c1-11-3-8-15(12(2)9-11)18-16(19)10-20-14-6-4-13(17)5-7-14/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTDKDGDWRNTNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{2-[4-(3-pyridinylcarbonyl)-1-piperazinyl]ethyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5236634.png)



![N,N'-[2,2-propanediylbis(2,6-dimethyl-4,1-phenylene)]diacetamide](/img/structure/B5236653.png)
![N-(3-methylphenyl)-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide](/img/structure/B5236660.png)




![N-{4-[({2-[(2,4-dichlorobenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B5236685.png)
![6-[(1,3-benzodioxol-5-ylamino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5236692.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methyl-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B5236696.png)
![4,4'-[(3-chlorophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5236704.png)